Cyclohexylbenzene
Overview
Description
Cyclohexylbenzene is an organic compound with the chemical formula C₁₂H₁₆. It is a derivative of benzene, where one hydrogen atom is replaced by a cyclohexyl group. This compound is a colorless liquid at room temperature and is known for its high boiling point and stability .
Mechanism of Action
Target of Action
Cyclohexylbenzene is an organic compound with the structural formula C6H5−C6H11 . It is a derivative of benzene with a cyclohexyl substituent (C6H11) .
Mode of Action
This compound is produced by the acid-catalyzed alkylation of benzene with cyclohexene . The process can proceed using benzene as the exclusive organic precursor . Its partial hydrogenation gives cyclohexene, which alkylates the unhydrogenated benzene . It is also generated by the hydrodesulfurization of dibenzothiophene .
Biochemical Pathways
A route to phenol analogous to the cumene process begins with this compound, which is oxidized to a hydroperoxide, akin to the production of cumene hydroperoxide . Via the Hock rearrangement, this compound hydroperoxide cleaves to give phenol and cyclohexanone . The reaction can be represented as follows:
C6H5−C6H10OOH→C6H5OH+OC6H10C6H5−C6H10OOH → C6H5OH + OC6H10 C6H5−C6H10OOH→C6H5OH+OC6H10
Cyclohexanone is an important precursor to some nylons .
Pharmacokinetics
It is known that this compound is a colorless liquid with a density of 0982 g/cm³ . It has a melting point of 7.3 °C and a boiling point of 240.1 °C . These properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of other compounds . For example, it is used in the production of phenol and cyclohexanone, which are important precursors to various industrial chemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the acid-catalyzed alkylation of benzene with cyclohexene to produce this compound can be affected by the acidity of the environment . Additionally, the compound’s stability and efficacy can be influenced by temperature, as it has a specific melting and boiling point .
Preparation Methods
Cyclohexylbenzene can be synthesized through several methods:
Acid-Catalyzed Alkylation: This method involves the alkylation of benzene with cyclohexene in the presence of an acid catalyst such as sulfuric acid.
Hydrodesulfurization of Dibenzothiophene: This method involves the hydrodesulfurization of dibenzothiophene, which produces this compound as a by-product.
Industrial Production: Industrially, this compound is produced using modified Y molecular sieves catalyzed by rare earth elements like lanthanum.
Chemical Reactions Analysis
Cyclohexylbenzene undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
Cyclohexylbenzene can be compared with other similar compounds such as:
This compound stands out due to its high boiling point, stability, and its role as an intermediate in the production of important industrial chemicals.
Properties
IUPAC Name |
cyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
Record name | Cyclohexylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Benzene, cyclohexyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylcyclohexane | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Phenylcyclohexane | |
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CAS No. |
827-52-1, 19016-95-6 | |
Record name | Cyclohexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |
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Record name | Phenylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |
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Record name | NSC98371 | |
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Record name | Cyclohexylbenzene | |
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Record name | Cyclohexylbenzene | |
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Record name | Benzene, cyclohexyl- | |
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Record name | Cyclohexylbenzene | |
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Record name | Cyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |
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Record name | Cyclohexylbenzene | |
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Record name | CYCLOHEXYLBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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